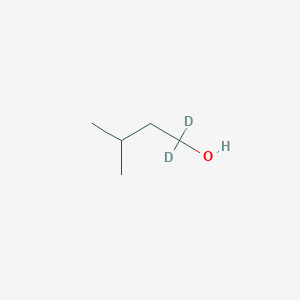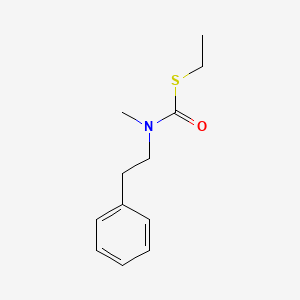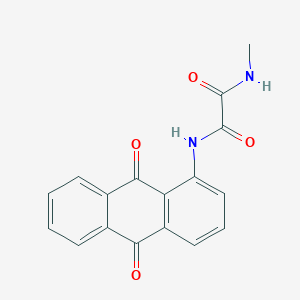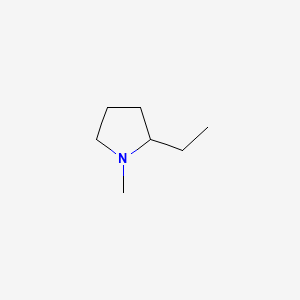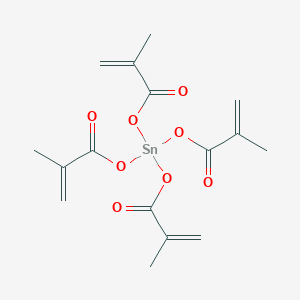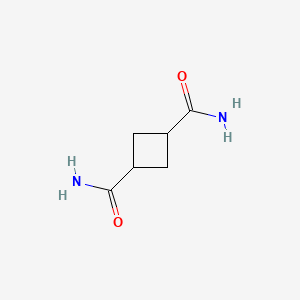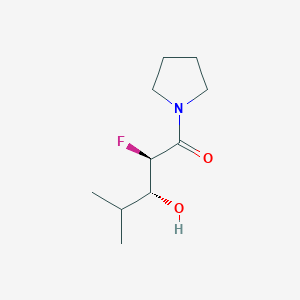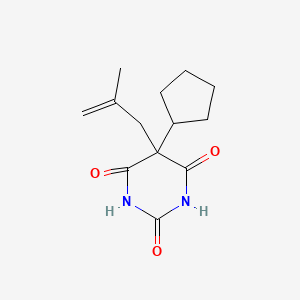
5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of diazinane triones. This compound is characterized by its unique structure, which includes a cyclopentyl group and a 2-methylprop-2-enyl group attached to a diazinane ring. The compound’s molecular formula is C12H18N2O3, and it has a molecular weight of 238.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of cyclopentanone with urea and an appropriate alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazinane ring. The reaction mixture is then heated to a specific temperature to promote the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the diazinane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various alkylating or acylating agents; reactions are conducted under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-dione: Similar structure but with a different functional group.
5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-tetraone: Contains an additional oxygen atom in the ring.
Uniqueness
5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
66940-73-6 |
|---|---|
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
5-cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)7-13(9-5-3-4-6-9)10(16)14-12(18)15-11(13)17/h9H,1,3-7H2,2H3,(H2,14,15,16,17,18) |
Clé InChI |
WROTVYWUIATKTR-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1(C(=O)NC(=O)NC1=O)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)
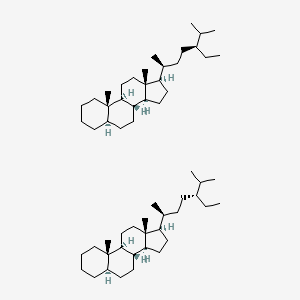
![Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate](/img/structure/B13790430.png)
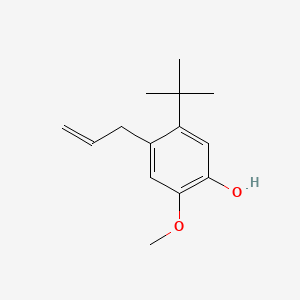
![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
